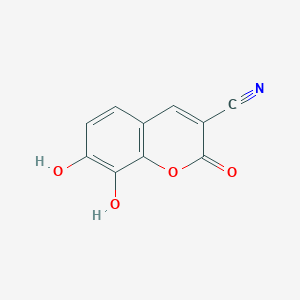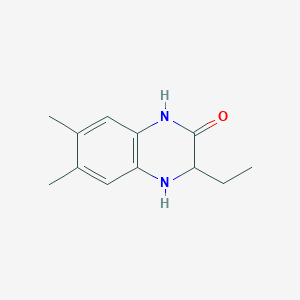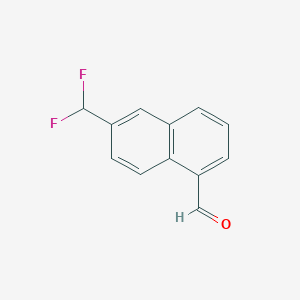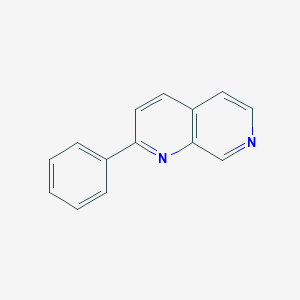
7,8-Dihydroxy-2-oxo-2H-chromene-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,8-Dihydroxy-2-oxo-2H-chromene-3-carbonitrile is a chemical compound with the molecular formula C10H5NO4. It is a member of the chromene family, which is known for its diverse biological and physicochemical properties . This compound is also referred to as 2H-1-Benzopyran-3-carbonitrile, 7,8-dihydroxy-2-oxo- (9CI) .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dihydroxy-2-oxo-2H-chromene-3-carbonitrile can be achieved through various methods. One common approach involves the reaction of 2-hydroxybenzaldehydes or 2-hydroxyacetophenones with ethyl cyanoacetate under dual-frequency ultrasonication . This method is considered green and efficient, yielding high amounts of the desired product.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of catalysts such as potassium 1,2,3,6-tetrahydrophthalimide, iodine, or phase transfer catalysts can enhance the reaction efficiency . Additionally, the reaction can be carried out under reflux conditions in ethanol to achieve high yields .
Análisis De Reacciones Químicas
Types of Reactions
7,8-Dihydroxy-2-oxo-2H-chromene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Dihydro derivatives
Substitution: Substituted chromenes
Aplicaciones Científicas De Investigación
7,8-Dihydroxy-2-oxo-2H-chromene-3-carbonitrile has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 7,8-Dihydroxy-2-oxo-2H-chromene-3-carbonitrile involves its interaction with various molecular targets and pathways. For instance, it acts as a macrophage migration inhibitory factor (MIF) tautomerase inhibitor with a Ki of 2.9 μM . This inhibition can modulate immune responses and inflammation.
Comparación Con Compuestos Similares
Similar Compounds
3-Cyanoumbelliferone: A coumarin derivative with similar biological activities.
4-Hydroxycoumarin: Known for its anticoagulant properties.
Uniqueness
7,8-Dihydroxy-2-oxo-2H-chromene-3-carbonitrile stands out due to its dual hydroxyl groups at positions 7 and 8, which contribute to its unique chemical reactivity and biological activity. This structural feature allows it to participate in a wider range of chemical reactions compared to other similar compounds.
Propiedades
Fórmula molecular |
C10H5NO4 |
|---|---|
Peso molecular |
203.15 g/mol |
Nombre IUPAC |
7,8-dihydroxy-2-oxochromene-3-carbonitrile |
InChI |
InChI=1S/C10H5NO4/c11-4-6-3-5-1-2-7(12)8(13)9(5)15-10(6)14/h1-3,12-13H |
Clave InChI |
ATHPXQPRXCUEGP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C2=C1C=C(C(=O)O2)C#N)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Methyl 2-(6-methylimidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B11897887.png)



![Ethyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate](/img/structure/B11897915.png)




